
(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is an organic compound characterized by the presence of a fluorophenyl group, a pyrimidinyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine precursor.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the pyrimidinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, where the pyrimidinyl group is introduced to the acrylamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The fluorophenyl and pyrimidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular interactions.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide
- (E)-3-(4-bromophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide
- (E)-3-(4-methylphenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide
Uniqueness
(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
(E)-3-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide, a compound characterized by its unique structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15FN2O, with a molecular weight of approximately 256.29 g/mol. The compound features a fluorinated phenyl group and a pyrimidine moiety, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H15FN2O |
Molecular Weight | 256.29 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound is believed to inhibit specific protein kinases involved in cancer cell proliferation and survival.
Mechanism of Action:
- Inhibition of Protein Kinases: The compound likely interferes with the signaling pathways that promote tumor growth.
- Induction of Apoptosis: Studies suggest that it may trigger programmed cell death in malignant cells, thereby reducing tumor size.
Case Studies
-
Study on Cell Lines:
A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The IC50 value was determined to be around 25 µM, indicating potent activity against these cells. -
In Vivo Studies:
In animal models, administration of the compound resulted in a notable decrease in tumor growth rates when compared to untreated controls. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tissues.
Table 2: Summary of Biological Activity
Activity Type | Observations |
---|---|
Anticancer | Significant reduction in cell viability |
IC50 Value | ~25 µM |
In Vivo Efficacy | Decreased tumor growth rates |
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-11-8-14(19-10-18-11)9-17-15(20)7-4-12-2-5-13(16)6-3-12/h2-8,10H,9H2,1H3,(H,17,20)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCAQUGUPSKYOP-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.